3-(2,3-Dimethoxyphenyl)morpholine
Description
3-(2,3-Dimethoxyphenyl)morpholine is a morpholine derivative featuring a 2,3-dimethoxyphenyl substituent at the 3-position of the morpholine ring. Morpholine derivatives are widely explored in agrochemical and pharmaceutical research due to their versatility in molecular interactions, such as hydrogen bonding and steric effects, which influence biological activity .
Properties
CAS No. |
1211539-79-5 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-5-3-4-9(12(11)15-2)10-8-16-7-6-13-10/h3-5,10,13H,6-8H2,1-2H3 |
InChI Key |
CRSIHVDZBIILBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethoxyphenyl)morpholine typically involves the reaction of 2,3-dimethoxyphenylamine with an appropriate morpholine derivative. One common method is the nucleophilic substitution reaction where 2,3-dimethoxyphenylamine reacts with epoxide derivatives of morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of 3-(2,3-Dimethoxyphenyl)morpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups present in the compound.
Substitution: The aromatic ring of 3-(2,3-Dimethoxyphenyl)morpholine can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(2,3-Dimethoxyphenyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the morpholine ring, which is known to interact with various biological receptors.
Medicine: In medicinal chemistry, 3-(2,3-Dimethoxyphenyl)morpholine is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)morpholine involves its interaction with specific molecular targets in biological systems. The morpholine ring can interact with various receptors, enzymes, and ion channels, modulating their activity. The 2,3-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key differences among analogs arise from substituent type, position, and additional functional groups:
Key Observations:
- Substituent Position : The 2,3-dimethoxy configuration in the target compound contrasts with dimethomorph’s 3,4-dimethoxy group, which is critical for fungicidal activity . The 3,4-substitution in dimethomorph enhances steric bulk and electronic effects, improving binding to fungal targets.
- Functional Groups: The acryloyl group in dimethomorph increases molecular weight and lipophilicity (log Pow ~3.5), influencing soil mobility and bioaccumulation .
- Halogenation : Bromine or chlorine substituents (e.g., 3-(3-Bromophenyl)morpholine) introduce electronegativity, affecting binding affinity to biological targets. Dimethomorph’s 4-chlorophenyl group contributes to its fungicidal specificity .
Physicochemical Properties
- Solubility and Lipophilicity : Dimethomorph’s log Pow (~3.5) suggests moderate lipophilicity, favoring adsorption in soil . Simpler analogs (e.g., 3-(3-Bromophenyl)morpholine) may exhibit higher aqueous solubility due to reduced steric hindrance.
- Stereochemistry : The (3S,6S)-dichlorophenyl morpholine derivative highlights the role of stereochemistry in biological activity, though data for 3-(2,3-Dimethoxyphenyl)morpholine are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
